

# 5-Hydroxy-6-iodo-1-indanone: Technical Profile & Synthesis Guide

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## Compound of Interest

Compound Name: 5-Hydroxy-6-iodo-1-indanone

Cat. No.: B8280766

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## Executive Summary & Compound Identity

**5-Hydroxy-6-iodo-1-indanone** is a halogenated derivative of 1-indanone, serving as a versatile scaffold for the synthesis of 5,6-disubstituted indanones. Its structural motif—a phenolic hydroxyl group adjacent to an aryl iodide—makes it an ideal candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid diversification of the indanone core found in acetylcholinesterase inhibitors (e.g., Donepezil analogs) and amyloid-beta imaging agents.

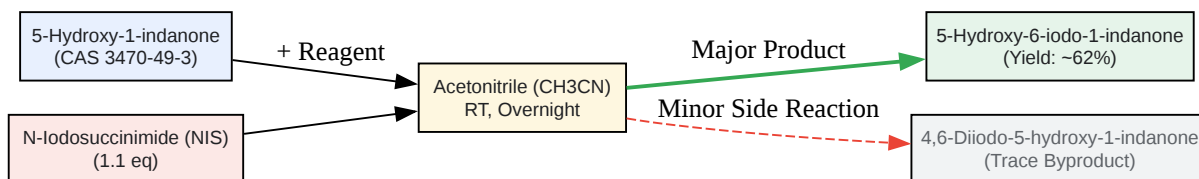
## Chemical Identifiers

Property	Specification
Chemical Name	5-Hydroxy-6-iodo-2,3-dihydro-1H-inden-1-one
CAS Number	Not widely listed in public registries; BenchChem ID: B8280766
Molecular Formula	C H IO
Molecular Weight	274.06 g/mol
SMILES	<chem>O=C1CCc2cc(I)c(O)cc21</chem>
InChI Key	(Predicted) InChI=1S/C9H7IO2/c10-7-4-6-2-1-3-9(12)8(6)5-7/h4-5,11H,1-2H2
Appearance	Pale yellow to off-white solid
Melting Point	114–115 °C (Recrystallized from CH CN)
Solubility	Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in Water

## Synthesis & Manufacturing Protocol

The synthesis of **5-Hydroxy-6-iodo-1-indanone** is achieved through the regioselective electrophilic aromatic substitution of 5-hydroxy-1-indanone (CAS 3470-49-3). The hydroxyl group at position 5 activates the aromatic ring, directing the incoming electrophile (iodonium ion) to the ortho positions (C4 and C6). Steric hindrance from the cyclopentanone ring fusion typically favors substitution at the C6 position over the C4 position.

## Reaction Scheme



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Figure 1: Synthetic pathway for the regioselective iodination of 5-hydroxy-1-indanone using N-iodosuccinimide (NIS).

## Detailed Experimental Protocol

Objective: Synthesis of **5-Hydroxy-6-iodo-1-indanone** on a gram scale.

- Reagent Preparation:
  - Charge a clean, dry round-bottom flask with 5-Hydroxy-1-indanone (1.48 g, 10.0 mmol).
  - Add Acetonitrile (CH<sub>3</sub>CN) (20 mL) as the solvent. Ensure the starting material is fully dissolved or well-suspended.
  - Add N-Iodosuccinimide (NIS) (2.25 g, 10.0 mmol) in a single portion. Note: NIS is preferred over Iodine Monochloride (ICl) for milder conditions and easier handling.
- Reaction:
  - Stir the reaction mixture at room temperature (20–25 °C) for 12–16 hours (overnight).
  - Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1) or LC-MS. The starting material (R<sub>f</sub> ~0.4) should disappear, and a new less polar spot (R<sub>f</sub> ~0.6) should appear.
- Work-up & Purification:

- Evaporate the acetonitrile solvent under reduced pressure (Rotavap) to obtain a crude solid residue.[1]
- Slurry the residue in Ethyl Acetate (EtOAc) (30 mL) and filter to remove succinimide byproducts (which are less soluble in cold EtOAc).
- Concentrate the filtrate to dryness.[2]
- Recrystallization: Dissolve the crude solid in a minimum amount of hot Acetonitrile. Allow to cool slowly to room temperature, then refrigerate at 4 °C.
- Collect the crystals via vacuum filtration.[3] Wash with cold acetonitrile.
- Validation:
  - Yield: Expect ~0.92 g (62%).
  - Melting Point: 114–115 °C.[2]
  - <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Look for two aromatic singlets (indicating para-substitution pattern relative to each other, or isolated positions) and the characteristic indanone aliphatic protons. The C4 proton appears as a singlet around 7.8 ppm (deshielded by carbonyl), and the C7 proton appears around 6.9 ppm.

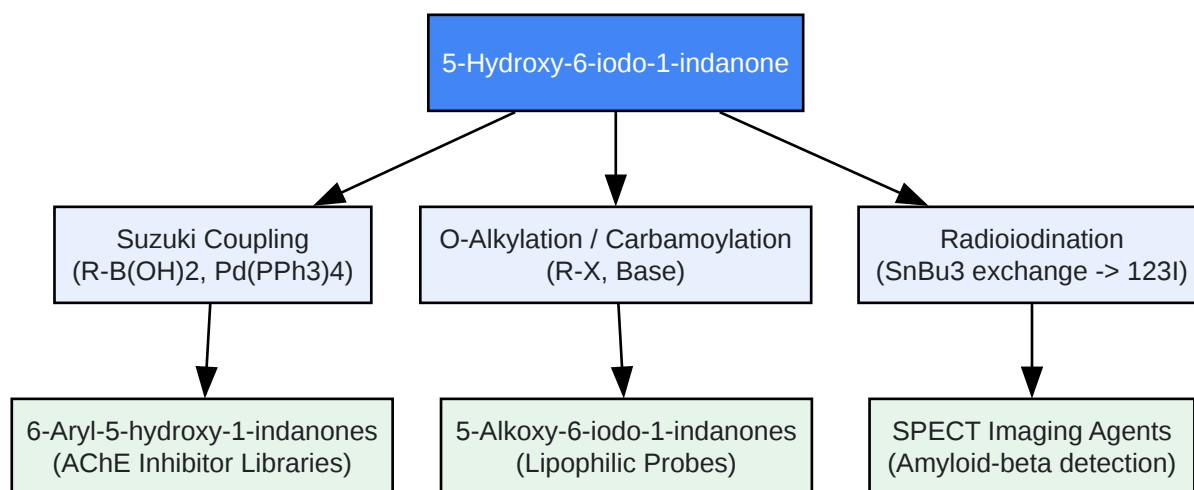
## Applications in Drug Discovery

**5-Hydroxy-6-iodo-1-indanone** is a "privileged scaffold" intermediate. Its unique substitution pattern allows for orthogonal functionalization:

- C6-Functionalization (Suzuki/Sonogashira Coupling): The aryl iodide at position 6 is highly reactive toward palladium-catalyzed cross-coupling. This allows for the introduction of aryl, vinyl, or alkynyl groups to create extended pi-systems found in:

- Donepezil Analogs: 5,6-Dimethoxy-1-indanone derivatives are potent acetylcholinesterase (AChE) inhibitors. The 6-iodo intermediate allows for the synthesis of libraries where the 6-methoxy group is replaced by diverse aryl or alkyl chains to probe the "gorge" region of the AChE enzyme.
- Neuroprotective Agents: Compounds like Ladostigil (a dual AChE/MAO inhibitor) possess a carbamate moiety on the indan ring. The 5-hydroxy group serves as the attachment point for carbamates, while the 6-position can be modified to tune lipophilicity.
- Radiotracer Development:
  - The iodine atom can be exchanged for radioisotopes (I or I) via halogen exchange or stannylation followed by radioiodination. These tracers are used for SPECT imaging of amyloid-beta plaques in Alzheimer's disease research.

## Workflow: Derivatization Strategy



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Figure 2: Strategic derivatization pathways utilizing the orthogonal reactivity of the iodine and hydroxyl groups.

## Handling & Safety (SDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for halogenated phenols and indanones.

- Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Light sensitive (protect from light to prevent deiodination).
- Disposal: Dispose of as halogenated organic waste.

## References

- Synthesis of **5-Hydroxy-6-iodo-1-indanone**
  - Source: PrepChem.com. "Synthesis of **5-Hydroxy-6-iodo-1-indanone**."
  - Protocol: Reaction of 5-hydroxy-1-indanone with N-iodosuccinimide in acetonitrile.[2]
  - URL:[[Link](#)]
- Parent Compound (5-Hydroxy-1-indanone) Data: Source: Sigma-Aldrich / Merck. "5-Hydroxy-1-indanone Product Analysis."
- Indanone Scaffolds in Drug Discovery
  - Source: National Institutes of Health (NIH) / PMC.
  - URL:[[Link](#)]
- Commercial Availability & Identifiers
  - Source: BenchChem.[4] "Product ID B8280766."

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## Sources

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- 2. [prepchem.com](https://prepchem.com) [[prepchem.com](https://prepchem.com)]
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